Pyrazol-3-one, 4-(fluoren-9-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-
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Overview
Description
4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines fluorenylidene and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps. One common method includes the condensation of 9H-fluoren-9-ylideneamine with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under reflux conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to fluorenylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenylidene and pyrazolone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Various substituted fluorenylidene and pyrazolone derivatives.
Scientific Research Applications
4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Another compound with a fluorenylidene moiety, known for its aggregation-induced emission properties.
Fluorenone Azine Derivatives: Compounds like (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine, which have similar structural features and applications.
Uniqueness
4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its combination of fluorenylidene and pyrazolone moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Properties
Molecular Formula |
C24H19N3O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(fluoren-9-ylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H19N3O/c1-16-22(24(28)27(26(16)2)17-10-4-3-5-11-17)25-23-20-14-8-6-12-18(20)19-13-7-9-15-21(19)23/h3-15H,1-2H3 |
InChI Key |
AMYTURQSWRVCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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